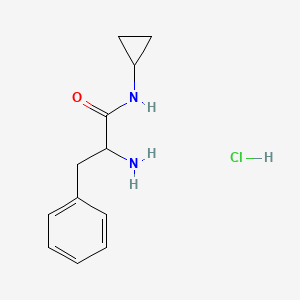

2-amino-N-cyclopropyl-3-phenylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-cyclopropyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPMVZKXQCEBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-cyclopropyl-3-phenylpropanamide hydrochloride, commonly referred to as 2-ACCP HCl, is an organic compound notable for its unique structural features, which include a cyclopropyl group and a phenyl group attached to a propanamide backbone. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in receptor interactions and enzyme inhibition.

- Molecular Formula : C13H16ClN

- Molecular Weight : Approximately 204.268 g/mol

- Classification : Amide

The presence of the amide functional group in 2-ACCP HCl is significant as it is a common pharmacophore that interacts with various biological targets. The unique cyclopropyl and phenyl groups contribute to its distinct biological properties.

Biological Activity

Research indicates that 2-ACCP HCl exhibits several biological activities, primarily through its interactions with various receptors and enzymes. Key findings include:

- Receptor Binding Affinity : Studies have shown that 2-ACCP HCl may interact with multiple receptor types, potentially influencing pathways involved in pain modulation and other physiological processes.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, suggesting therapeutic potential. For instance, its structural similarities to known inhibitors indicate that it may possess competitive inhibition properties against certain targets .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of 2-ACCP HCl. The following table summarizes key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-methyl-3-phenylpropanamide | Methyl instead of cyclopropyl group | Potentially different pharmacodynamics |

| 3-Amino-N-cyclobutyl-3-phenylpropanamide | Cyclobutyl group | May exhibit distinct binding properties |

| 2-Amino-N-(1-adamantyl)-3-phenylpropanamide | Adamantane substituent | Unique steric effects influencing activity |

This comparison highlights how the cyclopropane structure of 2-ACCP HCl could confer specific advantages in terms of receptor selectivity and metabolic stability compared to other compounds.

Case Studies and Research Findings

- Pharmacological Studies : A study investigating the analgesic properties of compounds similar to 2-ACCP HCl found that modifications in the structure led to varying degrees of efficacy and safety profiles in animal models . This suggests that subtle changes in chemical structure can significantly impact biological activity.

- Binding Affinity Studies : Research focused on the binding affinity of 2-ACCP HCl with opioid receptors indicated a moderate affinity, which may position it as a candidate for further development as an analgesic agent.

- Enzyme Interaction Studies : A detailed examination of enzyme interactions revealed that 2-ACCP HCl could inhibit certain metabolic pathways, potentially leading to therapeutic applications in conditions where these pathways are dysregulated .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : Approximately 240.73 g/mol

IUPAC Name : 2-amino-N-cyclopropyl-3-phenylpropanamide; hydrochloride

The compound features a cyclopropyl group and a phenyl group attached to a propanamide backbone, which contributes to its unique biological properties. The presence of the amide functional group is significant, as it is a common pharmacophore in drug design .

Pharmaceutical Development

2-ACCP HCl shows potential as a therapeutic agent in drug development, particularly targeting neurological disorders. Its structure suggests possible interactions with various receptors or enzymes, leading to significant biological effects. Research indicates that it may engage with GPR88 receptors, which are implicated in several neurological conditions .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of 2-ACCP HCl with biological targets. These investigations are crucial for understanding the compound's therapeutic potential and safety profile. For instance, studies have demonstrated that modifications to the compound can lead to variations in its biological activity, highlighting the importance of structure-activity relationship (SAR) analyses .

Synthesis and Modification

The synthesis of this compound can involve various classical organic synthesis techniques as well as modern methodologies like microwave-assisted synthesis. Such synthetic routes are essential for optimizing yield and purity, which are critical for research applications .

Case Studies and Research Findings

Recent studies have explored the efficacy of 2-ACCP HCl as a GPR88 agonist. For example, research involving modified scaffolds based on this compound demonstrated promising results in activating GPR88 via Gαi-coupled signaling pathways, suggesting its potential utility in treating conditions like alcohol addiction .

In vivo studies have shown that certain derivatives exhibit favorable pharmacokinetic profiles, including good brain penetration and potency in modulating GPR88 functions. This underscores the importance of ongoing research into the therapeutic applications of this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Inferred from ; cyclopropyl (C₃H₅) replaces propyl (C₃H₇), reducing H count.

†Assumed based on structural similarity to irritant compounds in .

Key Observations :

Pharmacological and Analytical Relevance

- Impurity Profiling: Compounds like (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide HCl are listed as impurities in pharmaceutical reference standards, indicating their relevance in quality control for APIs .

- Bioactivity Inference: Cyclopropylamines are known to enhance metabolic stability in drug candidates, suggesting the target compound may offer advantages over linear alkyl analogues in preclinical studies .

Preparation Methods

Synthetic Routes and Preparation Methods

Two principal synthetic approaches are documented in the literature and patents, focusing on different starting materials and reaction schemes.

Preparation via Phthalimide Intermediate and Hydrazine Reduction

A detailed method for synthesizing 3-phenylpropylamine, a key intermediate structurally related to 2-amino-N-cyclopropyl-3-phenylpropanamide, is described in patent CN110283082A. This method involves:

Step B: Formation of 2-(3-phenylpropyl)isoindoline-1,3-diketone

- React potassium phthalimide with chloro-3-phenylpropane in N,N-dimethylformamide (DMF) at 90–100 °C for 16–24 hours.

- Yields are high (approximately 99%) with purity confirmed by HPLC (around 90–93%).

Step C: Hydrazinolysis to Obtain 3-phenylpropylamine

- The diketone intermediate is refluxed with 80% hydrazine hydrate in methanol for 26–28 hours.

- After acidification and basification steps, 3-phenylpropylamine is isolated with yields up to 99% and high purity (HPLC > 98%).

Additional Preparation of Chloro-3-phenylpropane

- Prepared by reacting 3-phenyl-1-propanol with thionyl chloride in the presence of catalytic DMF at 60 °C, yielding about 90% of the chloro derivative.

This method emphasizes high yields, reproducibility, and scalability, suitable for industrial applications.

Chiral Synthesis of 2-amino-N-cyclopropyl-3-phenylpropanamide Hydrochloride

Patent CN103288671A describes a chiral synthetic method for a closely related compound, (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, which shares structural features and synthetic challenges with this compound. The method involves:

Step A: Addition Reaction

- Sorbic acid tert-butyl ester reacts with (S)-N-benzyl-1-phenylethylamine lithium salt at low temperatures (-50 to -78 °C) in tetrahydrofuran (THF).

- Followed by oxidation using camphor sulfonyl piperazine to obtain a chiral intermediate.

Step B: Deprotection

- Removal of tert-butyl protecting group using 98% formic acid at 20–30 °C.

Step C: Amide Bond Formation

- Condensation of the deprotected acid intermediate with cyclopropylamine using N-hydroxy-succinimide and 1-ethyl-(3-dimethylaminopropyl) phosphinylidyne diimmonium salt hydrochloride as condensing agents at room temperature.

Step D: Final Deprotection and Salt Formation

- Hydrogenation reduction with 10% Pd/C catalyst under 2 MPa hydrogen pressure at 40–50 °C to remove benzyl protecting groups and form the hydrochloride salt.

This route is notable for:

- Chirality control to obtain the (3S) enantiomer.

- Fewer reaction steps and shorter synthesis cycle compared to traditional methods.

- Use of relatively inexpensive starting materials and reagents.

- Strong applicability and scalability in pharmaceutical synthesis.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| B | Phthalimide substitution | Potassium phthalimide, K2CO3, DMF, chloro-3-phenylpropane, 90–100 °C, 16–24 h | ~99 | ~90–93 | High yield, scalable |

| C | Hydrazinolysis to amine | 80% Hydrazine hydrate, methanol, reflux 26–28 h | 94.7–99.3 | 97–99 | Efficient amine release |

| A | Chiral addition | Sorbic acid tert-butyl ester, (S)-N-benzyl-1-phenylethylamine lithium salt, THF, -50 to -78 °C | 61 | Not specified | Chiral intermediate formation |

| B | Deprotection | 98% Formic acid, 20–30 °C | Not specified | Not specified | Removal of tert-butyl group |

| C | Amide bond formation | NHS, EDCI or phosphinylidyne diimmonium salt, cyclopropylamine, 20–30 °C | Not specified | Not specified | Formation of cyclopropyl amide |

| D | Hydrogenation reduction | 10% Pd/C, H2 2 MPa, 40–50 °C | Not specified | Not specified | Removal of benzyl protection, salt formation |

Research Findings and Practical Considerations

- The phthalimide route offers a robust and well-documented approach to the phenylpropylamine core, with high yields and purity, suitable for scale-up.

- The chiral synthesis route provides an efficient method to obtain enantiomerically pure products with fewer steps and lower cost, critical for pharmaceutical applications.

- Coupling agents and protecting groups play a crucial role in optimizing yields and selectivity.

- Reaction temperatures, times, and purification steps are optimized to balance throughput and product quality.

- Hydrogenation conditions must be carefully controlled to avoid over-reduction or degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-cyclopropyl-3-phenylpropanamide hydrochloride, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging cyclopropylamine and phenylpropanamide precursors. Acidic conditions (e.g., HCl) are critical for salt formation . Standardization requires monitoring reaction parameters (temperature, stoichiometry) via HPLC or NMR to confirm intermediate purity. For reproducibility, use controlled anhydrous conditions and validate yields through gravimetric analysis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm cyclopropyl and phenyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify amide (C=O stretch at ~1650 cm⁻¹) and ammonium chloride bands.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., serine proteases or kinases) using fluorometric or colorimetric substrates. For receptor binding studies, employ radioligand displacement assays (e.g., with ³H-labeled reference compounds). Use cell viability assays (MTT or resazurin) to screen for cytotoxicity at 10–100 µM ranges .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate these predictions?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic protein structures (PDB). Validate predictions with:

- Molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2 Å).

- Free energy calculations (MM/PBSA) to quantify binding affinities. Cross-validate with experimental IC₅₀ values from dose-response assays .

Q. What strategies resolve contradictions between observed biological activity and computational predictions?

- Methodological Answer :

- Re-evaluate protonation states (pKa shifts in physiological conditions).

- Test metabolite stability via LC-MS to identify degradation products.

- Reassess target selectivity using kinome-wide profiling or CRISPR-Cas9 knockouts .

Q. How can advanced spectroscopic methods (e.g., 2D NMR, XAS) clarify structural ambiguities in derivatives?

- Methodological Answer :

- NOESY/ROESY to resolve stereochemical conflicts in cyclopropyl groups.

- X-ray absorption spectroscopy (XAS) to probe electronic environments of nitrogen and chlorine atoms.

- Solid-state NMR for polymorph identification in hydrochloride salts .

Q. What experimental designs optimize SAR studies for cyclopropane-containing analogs?

- Methodological Answer : Use fractional factorial design (FFD) to vary substituents (e.g., phenyl ring halogens, cyclopropyl methyl groups). Prioritize analogs with >50% activity retention in primary screens. Validate SAR trends with Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) .

Q. How do solvent polarity and counterion choice impact the compound’s stability in formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.